1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime
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Overview
Description
1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime is a complex organic compound that features a pyridine ring substituted with a trifluoromethyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime typically involves the reaction of 1-(2-pyridinyl)-1-ethanone with 3-chloro-5-(trifluoromethyl)-2-pyridinylhydroxylamine. This reaction is usually carried out in the presence of a base, such as sodium hydroxide, under reflux conditions to facilitate the formation of the oxime linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(2-pyridinyl)-1-ethanone O-[3-chloro-2-pyridinyl]oxime: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
1-(2-pyridinyl)-1-ethanone O-[3-bromo-5-(trifluoromethyl)-2-pyridinyl]oxime: Contains a bromine atom instead of chlorine, which can affect its reactivity and applications.
Uniqueness
1-(2-pyridinyl)-1-ethanone O-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxime is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical and biological properties. These functional groups enhance the compound’s stability, reactivity, and potential for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-1-pyridin-2-ylethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF3N3O/c1-8(11-4-2-3-5-18-11)20-21-12-10(14)6-9(7-19-12)13(15,16)17/h2-7H,1H3/b20-8+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTRPPFMYZQPOH-DNTJNYDQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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